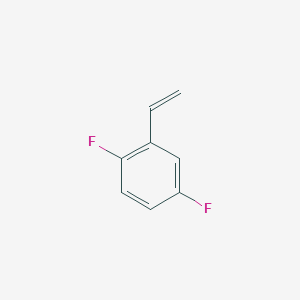

2,5-Difluorostyrene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,5-Difluorostyrene has been reported in several studies . For instance, one study described the preparation of trifluorostyrenes via palladium-catalyzed coupling of arylboronic acids with chloro- and bromotrifluoroethylene . Another study reported the copper-mediated one-pot synthesis of trifluorostyrene derivatives from tetrafluoroethylene and arylboronate .Molecular Structure Analysis

The molecular structure of 2,5-Difluorostyrene consists of a benzene ring with two fluorine atoms and a vinyl group attached to it . The InChI representation of the molecule isInChI=1S/C8H6F2/c1-2-6-5-7 (9)3-4-8 (6)10/h2-5H,1H2 . The molecule has a topological polar surface area of 0 Ų and a complexity of 122 . Chemical Reactions Analysis

Several chemical reactions involving 2,5-Difluorostyrene have been reported in the literature . For example, one study described the acid-catalyzed hydrothiolation of gem-difluorostyrenes . Another study reported the stereoselective synthesis of (Z)-HFC CFZnI and stereospecific preparation of (E)-1,2-difluorostyrenes from (Z)-HFC CFZnI .Physical And Chemical Properties Analysis

2,5-Difluorostyrene has a molecular weight of 140.13 g/mol and a XLogP3-AA value of 2.9 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass of the molecule are both 140.04375652 g/mol . The molecule is covalently bonded and is canonicalized .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems : β,β-Difluorostyrenes, including 2,5-Difluorostyrene, are used in cyclization processes to create heterocyclic systems such as 2-fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes. These compounds have potential applications in various fields including pharmaceuticals and agrochemicals (Ichikawa, Wada, Okauchi, & Minami, 1997).

Synthesis of Fluoroisochromenes and Isothiochromenes : β,β-Difluorostyrenes are utilized in the synthesis of 3-fluoroisochromenes and 3-fluoroisothiochromenes. These compounds are synthesized through intramolecular nucleophilic substitution, leading to potential applications in organic synthesis and material science (Wada, Ichikawa, Katsume, Nohiro, Okauchi, & Minami, 2001).

Ring-Fluorinated Hetero- and Carbocycle Synthesis : 1,1-Difluoro-1-alkenes, which include 2,5-Difluorostyrene derivatives, are used in 5-endo-trig cyclizations to create ring-fluorinated hetero- and carbocycles. These have implications in advanced organic synthesis and the development of novel materials (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

Isoquinoline and Quinoline Synthesis : o-Cyano- and o-isocyano-β,β-difluorostyrenes are used in reactions to synthesize 3-fluoroisoquinolines and 3-fluoroquinolines, demonstrating the versatility of 2,5-Difluorostyrene in synthesizing complex organic structures (Ichikawa, Wada, Miyazaki, Mori, & Kuroki, 2003).

Polyfluorene Derivatives : Poly(2,7-fluorene) derivatives, which may include 2,5-Difluorostyrene, are used in the development of materials for optoelectronic applications. These polymers exhibit properties like high quantum yields and blue emission, making them suitable for light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).

α-Fluoroalkenylation of Arenes : Cobalt(III)-catalyzed α-fluoroalkenylation using gem-difluorostyrenes allows for the synthesis of 1,2-diaryl-substituted monofluoroalkenes. This method demonstrates the utility of 2,5-Difluorostyrene in creating compounds with potential applications in pharmaceuticals and material science (Kong, Zhou, & Li, 2016).

Electron-Transporting Polymers : Copolymers composed of units including 2,5-Dicyanobenzene are synthesized for use in organic electronics. These polymers, possibly utilizing 2,5-Difluorostyrene, are used in light-emitting diodes, demonstrating enhanced electron affinity and conduction (Liu, Jiang, Herguth, & Jen, 2001).

Eigenschaften

IUPAC Name |

2-ethenyl-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIWLDCXHHMNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619144 | |

| Record name | 2-Ethenyl-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluorostyrene | |

CAS RN |

305371-97-5 | |

| Record name | 2-Ethenyl-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of poly-2,5-difluorostyrene influence its molecular motion?

A1: The research paper "Molecular motion in poly-2,5-difluorostyrene determined by nuclear magnetic resonance" [] utilizes NMR to investigate the molecular motions present within poly-2,5-difluorostyrene. While the abstract doesn't provide specific details on the findings, it highlights the use of NMR as a tool to understand how the structure of this polymer, including the presence of the fluorine atoms, impacts its flexibility and movement at a molecular level. This information is crucial for predicting the polymer's physical properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)

![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)

![Methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1370253.png)

![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)

![1-{[(2-Hydroxyethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1370256.png)

![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)